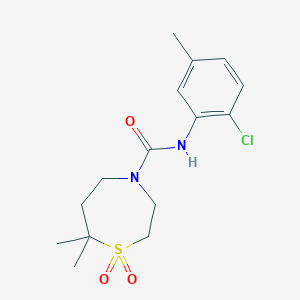
N-(2-chloro-5-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide, commonly known as CMPI, is a chemical compound with potential applications in scientific research. CMPI belongs to the class of thiazepane derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of CMPI is not fully understood. However, studies have suggested that CMPI inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells. CAIX plays a crucial role in maintaining the pH balance in cancer cells, and its inhibition can lead to cell death. CMPI has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
CMPI has been shown to have various biochemical and physiological effects. Studies have shown that CMPI can inhibit the activity of CAIX and MMPs, leading to cell cycle arrest and apoptosis. CMPI has also been shown to induce autophagy, a process by which cells recycle damaged or dysfunctional components. Furthermore, CMPI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CMPI in lab experiments is its potent antitumor activity against various cancer cell lines. Furthermore, CMPI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, one of the limitations of using CMPI in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dose and toxicity profile of CMPI.
Orientations Futures
There are several future directions for the research and development of CMPI. One area of research is the optimization of the synthesis method to improve the yield and purity of CMPI. Another area of research is the identification of the optimal dose and toxicity profile of CMPI. Furthermore, future studies should focus on the mechanism of action of CMPI, particularly its interaction with CAIX and MMPs. Finally, future research should explore the potential of CMPI in combination therapy with other chemotherapy drugs.
Conclusion
In conclusion, CMPI is a promising compound with potential applications in scientific research, particularly in the field of cancer research. CMPI exhibits potent antitumor activity against various cancer cell lines and has been shown to inhibit the activity of CAIX and MMPs, leading to cell cycle arrest and apoptosis. CMPI also has the potential to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, further studies are needed to optimize the synthesis method, determine the optimal dose and toxicity profile, and explore the mechanism of action of CMPI.
Méthodes De Synthèse
CMPI can be synthesized using various methods, including the reaction of 2-chloro-5-methylphenyl isothiocyanate with 7,7-dimethyl-1,4-thiazepane-1,1-dioxide in the presence of a base. Another method involves the reaction of 2-chloro-5-methylphenyl isocyanate with 7,7-dimethyl-1,4-thiazepane-1,1-dioxide in the presence of a tertiary amine. The synthesis of CMPI has been optimized to improve its yield and purity.
Applications De Recherche Scientifique
CMPI has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that CMPI exhibits potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. CMPI has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, CMPI has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(2-chloro-5-methylphenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-11-4-5-12(16)13(10-11)17-14(19)18-7-6-15(2,3)22(20,21)9-8-18/h4-5,10H,6-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJFGVBLWYDPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)NC(=O)N2CCC(S(=O)(=O)CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

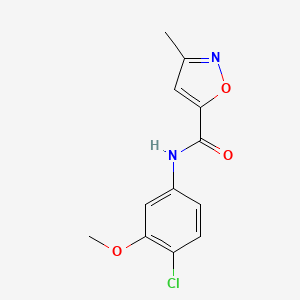
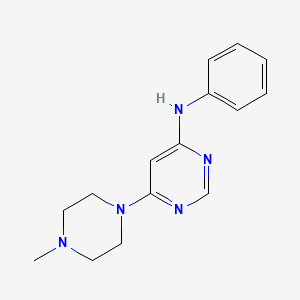
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7679962.png)
![5-Methyl-4-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679965.png)
![(3S,5S)-1-[(3-chloro-4-methylphenyl)methyl]-5-(hydroxymethyl)pyrrolidin-3-ol](/img/structure/B7679970.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)
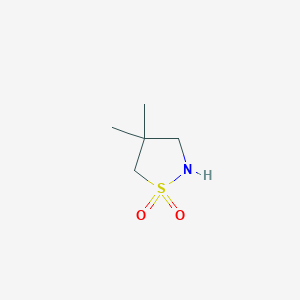
![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
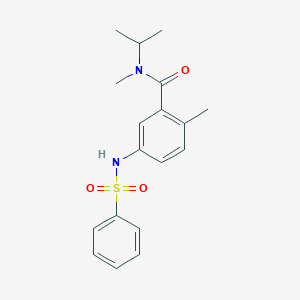
![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)
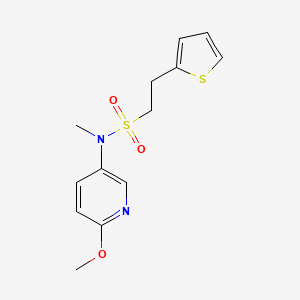
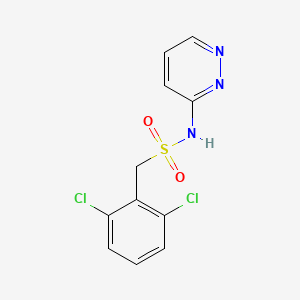
![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)